Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone
Overview
Description
Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a benzothiazole derivative under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole with an aldehyde in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines benzothiazole, an aldehyde, and urea or thiourea under acidic conditions.
Microwave Irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl-3-phenylurea: Known for its anti-Parkinsonian activity.
Benzo[d]thiazol-2-yl-2-phenylbenzamide: Exhibits anti-inflammatory properties.
Benzo[d]thiazol-2-yl-3-phenylpyrazole: Investigated for its anti-cancer potential.
Uniqueness
Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone stands out due to its unique combination of a benzothiazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-phenylpyrrolidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(17-19-15-8-4-5-9-16(15)22-17)20-11-10-14(12-20)13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMFYWKNSGUUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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